CTPS1 Inhibitory Activity Class-Level Inference vs. Morpholine Analog
Patent US20230183229A1 claims benzamide compounds with a general formula encompassing 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide as CTPS1 inhibitors [1]. While explicit IC50 data for this compound is not publicly available, the patent establishes the chemical class's ability to inhibit CTPS1, a target validated for T-cell and B-cell lymphomas. In contrast, the direct analog N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide (CAS 941998-35-2) lacks patent claims for CTPS1 inhibition . The azepane ring's larger size and conformational properties likely contribute to a distinct binding mode in the CTPS1 active site compared to the morpholine analog, as supported by SAR trends in related benzamide CTPS1 inhibitors [1].
| Evidence Dimension | CTPS1 inhibition (patent class assignment) |
|---|---|
| Target Compound Data | Claimed within CTPS1 inhibitor patent class |
| Comparator Or Baseline | N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide: not claimed in CTPS1 patent |
| Quantified Difference | Target compound falls within patented CTPS1 inhibitor scope; comparator does not |
| Conditions | Patent generic formula analysis; no direct IC50 comparison available |
Why This Matters
For programs targeting CTPS1 for oncology or immunology, selecting a compound explicitly covered by CTPS1 patent claims ensures alignment with established intellectual property and target biology.
- [1] Novak A, George P, Jones G, Duffy L, Birch L, Wrigglesworth J. Compounds. US Patent Application US20230183229A1. Publication date: 2023-06-15. Available at: https://patents.google.com/patent/US20230183229A1/ (accessed 2026-05-08). View Source
